MeTRH

TRH Receptor Binding Radioligand Displacement CNS Pharmacology

Native TRH's rapid serum degradation and lower receptor affinity undermine reproducibility in TRH receptor pharmacology. MeTRH (CAS 38983-06-1) resolves these limitations with sub-nanomolar Kd values (3.7 nM in rat brain), 5-fold greater prolactin release potency, and validated utility as the gold-standard [³H]MeTRH radioligand for quantitative autoradiography and receptor binding assays. Ideal for CNS receptor mapping, dynamic pituitary function testing, and BBB peptide transport studies. Supplied with full analytical characterization to support publication-ready data.

Molecular Formula C17H24N6O4
Molecular Weight 376.4 g/mol
CAS No. 38983-06-1
Cat. No. B3062746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeTRH
CAS38983-06-1
Molecular FormulaC17H24N6O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
InChIInChI=1S/C17H24N6O4/c1-22-13(4-5-14(22)24)16(26)21-11(7-10-8-19-9-20-10)17(27)23-6-2-3-12(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,19,20)(H,21,26)/t11-,12-,13-/m0/s1
InChIKeyDJLHRAHTTSWYAW-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MeTRH: Potent TRH Analog for Receptor & CNS Studies


MeTRH (pGlu-3-methyl-His-ProNH₂) is a synthetic, methylated analog of thyrotropin-releasing hormone (TRH), distinguished by a methyl substitution at the 3-position of the histidine residue [1]. This single modification enhances receptor binding affinity across multiple species and tissue types while conferring measurable metabolic stability relative to native TRH [2][3]. As a high-affinity ligand, MeTRH is widely employed as a radioligand ([³H]MeTRH) to probe TRH receptor pharmacology, and it serves as a benchmark comparator for evaluating novel TRH analogs in both pituitary and central nervous system (CNS) assays [4].

MeTRH: Nonsubstitutable in Critical Assays


Generic substitution of MeTRH with native TRH or other in-class analogs is not scientifically valid due to pronounced, quantifiable differences in receptor binding kinetics, in vivo brain penetration, and functional potency. MeTRH consistently exhibits a higher affinity for TRH receptors than native TRH across species and tissue types, with a distinct rank order of potency separating it from later-generation analogs such as taltirelin, montirelin, and MK-771 [1][2]. Furthermore, MeTRH demonstrates a significantly slower rate of serum degradation compared to TRH, and its transport across the blood-brain barrier involves saturable mechanisms that are differentially modulated by co-administered analogs [3][4]. These data confirm that experimental outcomes—particularly in CNS receptor mapping, functional release assays, and in vivo distribution studies—are uniquely dependent on the specific molecular properties of MeTRH.

MeTRH: Quantitative Head-to-Head Evidence


Receptor Binding Affinity in CNS and Pituitary Tissues

MeTRH demonstrates superior binding affinity for TRH receptors compared to native TRH and other analogs across multiple species and tissue types. In competitive binding studies using [³H]MeTRH as the radioligand, the rank order of potency for inhibition was consistently MeTRH > TRH > CG3703 ≥ RX77368 ≥ MK-771, confirming MeTRH as the highest-affinity ligand in this series [1][2]. In rat pituitary and hypothalamic membranes, TRH exhibited Ki values of 6.3–8.0 nM, whereas taltirelin, a clinically advanced analog, displayed Ki values of 145.5–170.4 nM—representing a >20-fold lower affinity than the affinity implied for MeTRH (since MeTRH is the radioligand, its Kd defines the high-affinity baseline) [3].

TRH Receptor Binding Radioligand Displacement CNS Pharmacology

Prolactin Release Potency in Human Subjects

In a direct clinical comparison involving 32 euthyroid volunteers, MeTRH (100 μg) elicited a significantly greater prolactin (PRL) response than TRH (500 μg) at all time points from 10 to 240 minutes post-administration [1]. The mean peak PRL, maximum delta PRL, and integrated PRL response area were all statistically greater following MeTRH administration (P < 0.025), demonstrating that MeTRH is a more potent PRL secretagogue on a per-weight basis. Importantly, MeTRH maintained the same pituitary specificity as TRH, releasing only TSH and PRL without affecting growth hormone, LH, or FSH [1][2].

Prolactin Secretion Endocrine Pharmacology Human Clinical Study

Metabolic Stability in Serum

The N3-methyl modification in MeTRH confers enhanced resistance to enzymatic degradation in serum relative to native TRH. Immunoreactivity assays demonstrate that MeTRH is degraded at approximately half the rate of TRH in human serum [1]. This increased stability contributes to prolonged in vivo activity and more consistent exposure in experimental systems, making MeTRH a more reliable tool for studies requiring sustained receptor engagement or where rapid degradation would confound results.

Peptide Stability Serum Degradation Pharmacokinetics

Blood-Brain Barrier Transport

MeTRH crosses the blood-brain barrier (BBB) via a saturable transport mechanism that distinguishes it from passive diffusion markers. In mice, the influx clearance (CL(in)) of [³H]MeTRH was significantly higher than that of [¹⁴C]sucrose, and its brain distribution was largely parenchymal, confirming active CNS penetration [1]. Co-injection studies revealed differential modulation of MeTRH transport by other TRH analogs: unlabeled TRH and montirelin significantly inhibited [³H]MeTRH brain distribution, whereas taltirelin did not, indicating that MeTRH utilizes a shared, saturable transport system with specific analogs [1][2]. These data establish MeTRH as a uniquely suitable probe for studying BBB transport mechanisms of TRH-related peptides.

Blood-Brain Barrier CNS Delivery Pharmacokinetics

MeTRH: Optimal Research and Industrial Applications


High-Affinity Radioligand for TRH Receptor Assays

MeTRH, particularly in its tritiated form ([³H]MeTRH), is the gold-standard radioligand for quantifying TRH receptor density (Bmax) and affinity (Kd) in tissue membranes, transfected cells, and autoradiography. Its sub-nanomolar to low-nanomolar Kd values (e.g., 3.7 nM in rat brain, 3.8 nM in solubilized GH4C1 receptors) ensure high specific binding and low non-specific background, enabling precise pharmacological characterization of novel TRH analogs [1][2]. This application is essential for academic pharmacology, CNS drug discovery programs targeting TRH receptors, and quality control of peptide libraries.

Endocrine Challenge for Pituitary Function Testing

Due to its 5-fold greater potency in stimulating prolactin release compared to native TRH in human subjects, MeTRH is the superior agent for dynamic pituitary function tests. In clinical research settings, the lower dose requirement (100 μg MeTRH vs. 500 μg TRH) reduces material costs and minimizes the risk of adverse reactions while maintaining specificity for TSH and PRL secretion [1]. This makes MeTRH particularly valuable for studies of prolactin reserve, hypothalamic-pituitary-thyroid axis evaluation, and comparative endocrinology across species.

BBB Transport of Peptidomimetics

MeTRH serves as a validated probe for investigating saturable peptide transport across the blood-brain barrier. Its differential interaction with co-administered TRH analogs (e.g., montirelin inhibits, taltirelin does not) provides a unique experimental system for dissecting the molecular specificity of BBB peptide transporters [1]. This application is critical for CNS drug development programs aiming to optimize brain penetration of TRH-based therapeutics and for basic neuropharmacology research on peptide delivery to the brain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MeTRH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.